BAY-8400

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

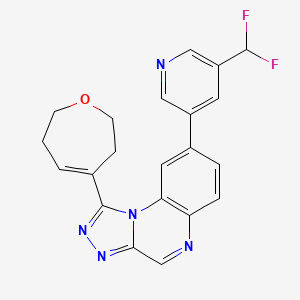

8-[5-(difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F2N5O/c22-20(23)16-8-15(10-24-11-16)14-3-4-17-18(9-14)28-19(12-25-17)26-27-21(28)13-2-1-6-29-7-5-13/h2-4,8-12,20H,1,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKHYZXUMVNCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC(=C1)C2=NN=C3N2C4=C(C=CC(=C4)C5=CC(=CN=C5)C(F)F)N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F2N5O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BAY-8400: A Technical Deep Dive into its Mechanism of Action as a DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of BAY-8400, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The information presented herein is curated from preclinical studies and is intended to provide a detailed understanding of its molecular interactions, cellular effects, and synergistic potential in cancer therapy.

Core Mechanism: Targeting the Non-Homologous End Joining (NHEJ) Pathway

This compound functions as a highly selective and orally active inhibitor of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway.[1][2][3][4][5][6] The NHEJ pathway is one of the primary mechanisms by which mammalian cells repair DNA double-strand breaks (DSBs), a lethal form of DNA damage.[4] By inhibiting DNA-PK, this compound effectively disrupts this critical repair process, leading to the accumulation of DNA damage and subsequently, cancer cell death.[1] This mechanism of action makes this compound a promising candidate for combination therapies with DNA-damaging agents, such as radiotherapy and certain chemotherapeutics.[1][4]

The discovery of this compound originated from a screening for ataxia telangiectasia and Rad3-related protein (ATR) inhibitors, which incidentally identified a triazoloquinoxaline compound with activity against ATR, ATM, and DNA-PK.[1][4] Subsequent lead optimization efforts focused on enhancing potency and selectivity for DNA-PK, ultimately leading to the development of this compound.[1][4]

Quantitative Analysis of In Vitro Potency and Selectivity

The following tables summarize the key quantitative data from biochemical and cellular assays, providing a clear comparison of this compound's potency and selectivity.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Assay Type |

| DNA-PK | 81 | Biochemical DNA-PK Activity Assay (TR-FRET) [7] |

| PI3Kβ | 117 | Biochemical Assay[7] |

| ATR | 394 | Biochemical Binding Assay[7] |

| mTOR | 1,910 | Biochemical Assay[7][8] |

| ATM | 19,300 | Biochemical Assay[7][8] |

Table 2: Cellular Activity and Selectivity of this compound

| Cellular Endpoint | Cell Line | IC50 (nM) |

| γH2AX Formation Inhibition | HT-144 (ATM-negative melanoma) | 69 [1][8] |

| PI3K Pathway Inhibition | MCF-7 | >15-fold selective for DNA-PK[7] |

| ATR Pathway Inhibition | - | >34-fold selective for DNA-PK[7] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and the general workflow of key experimental protocols used in its characterization.

Key Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

Biochemical DNA-PK Activity Assay (TR-FRET)

-

Objective: To determine the in vitro inhibitory potency of this compound against the DNA-PK enzyme.

-

Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a substrate by DNA-PK. Inhibition of DNA-PK by this compound results in a decreased FRET signal.

-

General Protocol:

-

Recombinant DNA-PK enzyme, a biotinylated peptide substrate, and ATP are combined in a reaction buffer.

-

Serial dilutions of this compound or a vehicle control are added to the reaction mixture.

-

The reaction is incubated to allow for substrate phosphorylation.

-

A detection solution containing a europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin (APC) is added.

-

After incubation, the TR-FRET signal is read on a compatible plate reader. The IC50 value is calculated from the dose-response curve.[7]

-

Cellular Mechanistic Assay (γH2AX Formation)

-

Objective: To assess the ability of this compound to inhibit DNA-PK activity within a cellular context.

-

Principle: Phosphorylation of the histone variant H2AX to form γH2AX is a sensitive marker for DNA double-strand breaks. Inhibition of DNA-PK, a key kinase in the DNA damage response, leads to a reduction in γH2AX levels.

-

Cell Line: HT-144 human melanoma cells, which are deficient in ATM, are used to specifically assess DNA-PK-dependent signaling.[8]

-

General Protocol:

-

HT-144 cells are seeded in microtiter plates and allowed to adhere.

-

Cells are pre-incubated with various concentrations of this compound.

-

DNA damage is induced, for example, by treatment with a DNA-damaging agent like bleomycin.

-

Cells are fixed and permeabilized.

-

Immunostaining is performed using a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

-

The fluorescence intensity, corresponding to the level of γH2AX, is quantified using high-content imaging or flow cytometry. The IC50 value is determined from the concentration-response data.[1][8]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound, both as a single agent and in combination with a DNA-damaging therapy.

-

Animal Model: LNCaP human prostate cancer cells are implanted subcutaneously in immunocompromised mice (e.g., SCID mice).[4][8]

-

Treatment Regimen:

-

Vehicle Control: Administered daily.[4]

-

This compound Monotherapy: Administered orally (p.o.) at a specified dose (e.g., 150 mg/kg) daily.[4][8]

-

DNA-Damaging Agent Monotherapy: For example, a single dose of a PSMA-targeted thorium-227 conjugate (PSMA-TTC).[4]

-

Combination Therapy: Daily oral administration of this compound in combination with the DNA-damaging agent.[4]

-

-

Efficacy Endpoints:

Synergistic Efficacy with Targeted Alpha Therapies

Preclinical studies have demonstrated that this compound exhibits synergistic activity when combined with DNA damage-inducing cancer therapies, such as targeted alpha therapies.[1][4] In a LNCaP xenograft model, the combination of this compound with a PSMA-targeted thorium-227 conjugate resulted in a significant improvement in antitumor efficacy compared to either agent alone.[1][4][8] This synergistic effect is attributed to the inhibition of DNA repair by this compound, which sensitizes the cancer cells to the DNA double-strand breaks induced by the alpha radiation.[1][4]

Conclusion

This compound is a potent and selective inhibitor of DNA-PK that effectively targets the NHEJ DNA repair pathway. Its mechanism of action provides a strong rationale for its use in combination with DNA-damaging agents to enhance their therapeutic efficacy. The preclinical data summarized in this guide highlight the potential of this compound as a promising new agent in the field of oncology. Further clinical investigation is warranted to fully elucidate its therapeutic utility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. drughunter.com [drughunter.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. DNA PK | BioChemPartner [biochempartner.com]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. caymanchem.com [caymanchem.com]

The Role of BAY-8400 in DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-8400 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. By targeting DNA-PK, this compound effectively disrupts a primary mechanism for cellular recovery from DNA damage, rendering cancer cells more susceptible to DNA-damaging agents. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to DNA Double-Strand Break Repair and the Role of DNA-PK

Eukaryotic cells have evolved two major pathways to repair cytotoxic DNA double-strand breaks: homologous recombination (HR) and non-homologous end joining (NHEJ)[1][2]. HR is a high-fidelity repair mechanism that is predominantly active in the S and G2 phases of the cell cycle, utilizing a sister chromatid as a template. In contrast, NHEJ is a faster, more error-prone pathway that is active throughout the cell cycle and does not require a homologous template[1][2].

The NHEJ pathway is initiated by the binding of the Ku70/Ku80 heterodimer to the broken DNA ends. This complex then recruits the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), forming the active DNA-PK holoenzyme. DNA-PK then phosphorylates various downstream targets to facilitate the processing and ligation of the broken DNA ends. Given its central role in NHEJ, DNA-PK has emerged as a promising therapeutic target to enhance the efficacy of DNA-damaging cancer therapies such as radiotherapy and certain chemotherapeutics.

This compound: A Potent and Selective DNA-PK Inhibitor

This compound is an orally bioavailable small molecule that has been identified as a potent and selective inhibitor of DNA-PK[3]. It was discovered through a lead optimization program starting from a triazoloquinoxaline hit identified in a screen for ATR inhibitors.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of DNA-PK. By doing so, it prevents the phosphorylation of downstream targets in the NHEJ pathway, effectively stalling the repair of DNA double-strand breaks. This leads to an accumulation of DNA damage, ultimately driving cancer cells towards apoptosis. The inhibition of DNA-PK by this compound has been shown to synergize with DNA-damaging agents, such as targeted alpha therapies, leading to enhanced anti-tumor efficacy.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| DNA-PK | Biochemical (TR-FRET) | 81 | [3] |

| DNA-PK | Cellular (γH2AX, HT-144 cells) | 69 | [1] |

| PI3Kβ | Biochemical | 117 | |

| ATR | Biochemical | 394 | |

| mTOR | Biochemical | 1910 | |

| ATM | Biochemical | 19300 |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Route of Administration | Dose (mg/kg) | Bioavailability (%) | Half-life (h) | Reference |

| Rat | Intravenous | 0.3 | - | 0.84 | [1] |

| Rat | Oral | 2 | 22 | 4 | [1] |

| Mouse | Intravenous | 0.3 | - | 0.68 | [1] |

Signaling Pathways and Experimental Workflows

Non-Homologous End Joining (NHEJ) Pathway and Inhibition by this compound

Caption: Inhibition of the NHEJ pathway by this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: In vivo xenograft study workflow.

Experimental Protocols

Biochemical DNA-PK Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound on DNA-PK.

-

Materials:

-

Recombinant human DNA-PK enzyme

-

DNA-PK substrate peptide (e.g., a p53-derived peptide with a biotin tag)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA, 0.01% Brij-35)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

-

This compound (or other test compounds) serially diluted in DMSO

-

384-well low-volume microplates

-

TR-FRET-compatible plate reader

-

-

Procedure:

-

Prepare a reaction mix containing DNA-PK enzyme and the biotinylated substrate peptide in the assay buffer.

-

Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 4 µL of the enzyme/substrate mix to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution (at a final concentration close to the Km for ATP).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-phospho-substrate antibody and the streptavidin-conjugated acceptor fluorophore in a TR-FRET buffer containing EDTA.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

-

Cellular γH2AX Assay for DNA Damage

This protocol describes a cell-based assay to measure the inhibition of DNA damage repair by this compound through the quantification of phosphorylated H2AX (γH2AX) foci, a marker for DNA double-strand breaks.

-

Materials:

-

HT-144 (or other suitable) human cancer cell line

-

Cell culture medium and supplements

-

This compound

-

DNA-damaging agent (e.g., ionizing radiation or a radiomimetic compound)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody

-

Secondary antibody: fluorescently labeled anti-species IgG

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system or fluorescence microscope

-

-

Procedure:

-

Seed HT-144 cells in 96-well imaging plates and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Induce DNA damage by exposing the cells to ionizing radiation or a chemical agent.

-

Incubate the cells for a defined period (e.g., 1-24 hours) to allow for DNA repair.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a high-content imaging system.

-

Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

-

Plot the γH2AX signal against the inhibitor concentration to determine the cellular IC50 value.

-

In Vivo LNCaP Xenograft Efficacy Study

This protocol outlines an in vivo study to evaluate the efficacy of this compound in combination with a targeted alpha therapy in a prostate cancer xenograft model.

-

Materials:

-

LNCaP human prostate cancer cells

-

Male SCID (Severe Combined Immunodeficiency) mice (6-8 weeks old)

-

Matrigel

-

This compound formulated for oral gavage

-

PSMA-targeted thorium-227 conjugate (PSMA-TTC)

-

Vehicle control for this compound

-

Calipers for tumor measurement

-

Animal balance

-

-

Procedure:

-

Subcutaneously implant LNCaP cells mixed with Matrigel into the flank of male SCID mice.

-

Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

-

Randomize the mice into treatment groups (n=9 per group):

-

Vehicle control

-

This compound alone (e.g., 150 mg/kg, administered orally once daily)

-

PSMA-TTC alone (e.g., 150 kBq/kg, administered as a single intravenous injection)

-

Combination of this compound and PSMA-TTC

-

-

Administer the treatments according to the defined schedule.

-

Measure tumor volume with calipers and body weight twice weekly.

-

Monitor the animals for any signs of toxicity.

-

Continue the study for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the animals and collect the tumors for further analysis (e.g., histology, biomarker analysis).

-

Analyze the tumor growth inhibition and tolerability for each treatment group.

-

Conclusion

This compound is a potent and selective inhibitor of DNA-PK that effectively blocks the NHEJ DNA repair pathway. This mechanism of action leads to a synergistic enhancement of the anti-tumor activity of DNA-damaging agents, as demonstrated in preclinical models. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting DNA repair with molecules like this compound. Further investigation into the clinical applications of this compound in combination with various cancer therapies is warranted.

References

An In-depth Technical Guide to BAY-8400: A Selective DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA-dependent protein kinase (DNA-PK) is a critical component of the cellular DNA damage response, playing a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] DNA-PK is a complex composed of a large catalytic subunit (DNA-PKcs) and a heterodimer of Ku proteins (Ku70/80) that acts as the DNA-targeting component.[1][4] Upon a DSB, the Ku heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs, leading to the activation of its serine/threonine kinase activity.[1][5][6] This activation is crucial for the subsequent recruitment and regulation of other NHEJ factors to ligate the broken ends.[1]

Given its essential role in DNA repair, inhibiting DNA-PK has emerged as a promising strategy in cancer therapy to enhance the efficacy of DNA-damaging agents like radiotherapy and certain chemotherapies.[7][8] BAY-8400 is a novel, potent, and orally active small molecule inhibitor of DNA-PK.[9][10] It was developed from a triazoloquinoxaline scaffold, initially identified in a screening for ATR inhibitors, through extensive lead optimization to achieve high potency and selectivity for DNA-PK.[2][7][11] This guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of DNA-PKcs. This inhibition prevents the autophosphorylation of DNA-PKcs and the subsequent phosphorylation of downstream targets, effectively blocking the NHEJ pathway.[5][7] This disruption of DNA repair leads to the accumulation of cytotoxic DSBs in cancer cells, particularly when combined with DNA-damaging agents, ultimately leading to synergistic cell death.

The following diagram illustrates the canonical DNA-PK signaling pathway and the point of intervention by this compound.

Caption: DNA-PK signaling pathway and inhibition by this compound.

Data Presentation

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibition of DNA-PK in biochemical assays and robust activity in cellular models, effectively blocking DNA damage repair pathways.

| Assay Type | Target/Cell Line | Endpoint | IC50 (nM) | Reference |

| Biochemical | DNA-PK | Kinase Inhibition | 81 | [7][10][12] |

| Cellular | HT-144 (ATM-negative) | γH2AX Formation Inhibition | 69 | [7][12] |

| Cellular | HT-29 | Antiproliferation | 2540 | [10][13] |

| Cellular | HT-29 (+ Bleomycin) | Antiproliferation | 358 | [10] |

| Cellular | SU-DHL-8 | Antiproliferation | 9 | [10] |

Kinase Selectivity Profile of this compound

A key attribute of this compound is its high selectivity for DNA-PK over other kinases, including closely related members of the PI3K-related kinase (PIKK) family.

| Kinase | Assay Type | IC50 (nM) | Selectivity Fold (vs. DNA-PK) | Reference |

| DNA-PK | Biochemical | 81 | - | [7][12][13] |

| PI3Kβ | Biochemical | 117 | 1.4 | [12][13] |

| ATR | Biochemical (binding) | 394 | 4.9 | [12][13] |

| mTOR | Biochemical | 1910 | 23.6 | [12][13] |

| ATM | Biochemical | 19300 | >238 | [12][13] |

Further profiling against a panel of 365 kinases via KINOMEscan showed that at a concentration of 1 µM, this compound inhibited only three kinases by more than 50%, including DNA-PK.[13]

In Vitro and In Vivo Pharmacokinetics of this compound

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability across multiple species.

| Parameter | Mouse | Rat | Human | Reference |

| Blood Clearance (L/h/kg) | 8.1 | 2.2 | - | [7] |

| Volume of Distribution (L/kg) | 3.7 | 1.8 | - | [7] |

| IV Half-life (h) | 0.68 | 0.84 | - | [7] |

| Oral Bioavailability (%) | - | 22 | - | [7] |

| Plasma Protein Binding (unbound fraction, %) | 49 | - | - | [7] |

| Metabolic Stability (Hepatocytes, Fmax %) | 28 | 60 | 54 | [7] |

In Vivo Antitumor Efficacy of this compound

In preclinical xenograft models, this compound demonstrates synergistic antitumor activity when combined with targeted alpha therapies, such as the PSMA-targeted thorium-227 conjugate (PSMA-TTC) BAY 2315497.

| Treatment Group (LNCaP Xenograft Model) | Dosing | T/Carea Ratio | Reference |

| This compound Monotherapy | 150 mg/kg, daily p.o. | 0.76 | [7] |

| PSMA-TTC Monotherapy | 150 kBq/kg, single injection | 0.38 | [7] |

| This compound + PSMA-TTC Combination | 150 mg/kg daily + 150 kBq/kg single | 0.22 | [7] |

| Isotype Control | 150 kBq/kg, single injection | 0.79 | [7] |

T/Carea: Ratio of the area under the curve of tumor volume in the treated group versus the control group.

Experimental Protocols

Biochemical DNA-PK Kinase Activity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by purified human DNA-PK enzyme.

Caption: Workflow for a radiometric DNA-PK kinase assay.

Methodology:

-

Enzyme and Substrate Preparation: Purified human DNA-PK holoenzyme (DNA-PKcs and Ku70/80) is used. A synthetic peptide, such as one based on p53, serves as the substrate.[3][4][14]

-

Compound Incubation: The DNA-PK enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15 minutes) in a kinase assay buffer.[3]

-

Kinase Reaction: The reaction is initiated by adding a mixture containing a DNA activator (e.g., a 30-bp duplex DNA), the peptide substrate, and [γ-³³P]-ATP.[3][4]

-

Incubation and Termination: The reaction is allowed to proceed at 37°C for a set time (e.g., 15-60 minutes) and then terminated by the addition of a stop solution like 30% acetic acid.[3][15]

-

Detection: The reaction mixture is spotted onto P81 phosphocellulose paper. The paper is washed multiple times to remove unincorporated [γ-³³P]-ATP. The amount of ³³P incorporated into the peptide substrate is quantified using a PhosphorImager or scintillation counter.[3][4]

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a dose-response curve.[2]

Cellular γH2AX Phosphorylation Assay

This assay quantifies the inhibition of a key DNA damage response marker, the phosphorylation of histone H2AX at Ser139 (γH2AX), in cells.

Caption: Workflow for a cellular γH2AX inhibition assay.

Methodology:

-

Cell Culture: ATM-negative cells, such as the HT-144 melanoma cell line, are used to ensure the observed γH2AX signal is primarily dependent on DNA-PK and ATR.[7]

-

Treatment: Cells are treated with a serial dilution of this compound for a specified time.

-

DNA Damage Induction: DNA double-strand breaks are induced, typically by ionizing radiation (IR).

-

Immunofluorescence: After a post-irradiation incubation period, cells are fixed, permeabilized, and stained with a primary antibody specific for phosphorylated H2AX (Ser139). This is followed by staining with a fluorescently labeled secondary antibody.

-

Imaging and Analysis: The intensity of the γH2AX signal per cell nucleus is quantified using high-content imaging or flow cytometry.

-

Data Analysis: The level of γH2AX inhibition is calculated relative to controls, and an IC50 value is generated.

In Vivo Xenograft Efficacy Study

This protocol evaluates the antitumor activity of this compound alone and in combination with other anticancer agents in a tumor-bearing animal model.

Methodology:

-

Model System: Immune-compromised mice (e.g., SCID mice) are subcutaneously implanted with human cancer cells (e.g., LNCaP prostate cancer cells).[7]

-

Tumor Growth and Grouping: Once tumors reach a specified volume, animals are randomized into treatment groups (e.g., vehicle control, this compound alone, DNA-damaging agent alone, combination therapy).[2]

-

Dosing Regimen:

-

Monitoring: Tumor volume and animal body weight are measured regularly throughout the study.[7]

-

Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size. Antitumor efficacy is assessed by comparing tumor growth inhibition between groups, often calculated as a T/C (Treated/Control) ratio.[7] Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

This compound is a potent and highly selective inhibitor of DNA-PK with favorable pharmacokinetic properties for in vivo studies.[7] Preclinical data strongly support its mechanism of action in blocking the NHEJ DNA repair pathway. Most significantly, this compound has demonstrated synergistic antitumor efficacy when combined with DNA-damaging modalities like targeted alpha therapy, without exacerbating toxicity.[2][7][11] These findings highlight the potential of this compound as a valuable agent in combination cancer therapies, warranting further investigation to enhance the therapeutic window of radiotherapy and other DNA-damaging treatments.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. drughunter.com [drughunter.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. caymanchem.com [caymanchem.com]

- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 14. reactionbiology.com [reactionbiology.com]

- 15. promega.com [promega.com]

The Discovery and Development of BAY-8400: A Potent and Selective DNA-PK Inhibitor for Targeted Alpha Therapies

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-8400 is a novel, orally active, and selective inhibitor of DNA-dependent protein kinase (DNA-PK) that has demonstrated significant potential in enhancing the efficacy of targeted alpha therapies (TAT). This technical guide provides an in-depth overview of the discovery, preclinical development, and mechanism of action of this compound. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.

Introduction

Eukaryotic cells have evolved two primary pathways to repair DNA double-strand breaks (DSBs): the high-fidelity homologous recombination (HR) pathway, which is active during the S and G2 phases of the cell cycle, and the faster but more error-prone non-homologous end joining (NHEJ) pathway, which is active throughout the cell cycle.[1][2] DNA-dependent protein kinase (DNA-PK) is a critical component of the NHEJ pathway.[1][2] Inhibition of DNA-PK represents a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents, such as radiotherapy and certain chemotherapeutics.

This compound emerged from a drug discovery program aimed at identifying inhibitors of the DNA damage response.[1] It is a potent and selective inhibitor of DNA-PK and has shown synergistic antitumor activity when combined with targeted alpha therapies, such as the PSMA-targeted thorium-227 conjugate BAY 2315497.[1][3] This document details the scientific journey of this compound from its initial discovery to its preclinical validation.

Discovery and Lead Optimization

The discovery of this compound began with a high-throughput screening campaign for inhibitors of Ataxia Telangiectasia and Rad3-related protein (ATR), another key player in the DNA damage response.[1][3] This screen identified a triazoloquinoxaline scaffold that exhibited inhibitory activity against ATR, ATM, and DNA-PK.[1][3] A subsequent lead optimization program focused on improving potency and selectivity for DNA-PK, which ultimately led to the identification of this compound.[1][3]

Mechanism of Action

This compound selectively inhibits the catalytic subunit of DNA-PK (DNA-PKcs), thereby blocking the NHEJ pathway for DNA repair.[1][4] In the presence of DNA DSBs, such as those induced by targeted alpha therapies, inhibition of DNA-PK by this compound prevents the repair of these lethal lesions, leading to an accumulation of DNA damage and subsequent cancer cell death.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Assay |

| DNA-PK IC50 | 81 nM | Biochemical Assay |

| Cellular γH2AX IC50 | 69 nM | HT-144 |

Data sourced from[1][3][5][6].

Table 2: In Vitro and In Vivo Pharmacokinetics of this compound

| Parameter | Species | Value |

| Metabolic Stability (Hepatocytes) | ||

| Predicted Fmax (90 min) | Human | 54% |

| Rat | 60% | |

| Mouse | 28% | |

| Intravenous Pharmacokinetics (0.3 mg/kg) | ||

| Blood Clearance | Rat | 2.2 L/h/kg |

| Mouse | 8.1 L/h/kg | |

| Volume of Distribution | Rat | 1.8 L/kg |

| Mouse | 3.7 L/kg | |

| Half-life | Rat | 0.84 h |

| Mouse | 0.68 h | |

| Oral Pharmacokinetics | ||

| Bioavailability | Rat | 22% |

| Half-life | Rat | 4 h |

Data sourced from[1].

Table 3: In Vivo Efficacy of this compound in Combination with PSMA-TTC BAY 2315497

| Animal Model | Treatment | Dosage | Combination Index (CI) |

| LNCaP Human Prostate Cancer Xenograft | This compound (oral) + PSMA-TTC BAY 2315497 | 150 mg/kg daily (this compound) | 0.6 |

Data sourced from[1]. A CI value < 1 indicates synergy.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

DNA-PK Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is a representative example based on established methods for DNA-PK TR-FRET assays.

Objective: To determine the in vitro inhibitory potency of this compound against DNA-PK.

Materials:

-

Recombinant human DNA-PK enzyme

-

DNA-PK substrate peptide (e.g., a p53-derived peptide)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound in DMSO

-

TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-p-p53 antibody and GFP-p53 substrate)

-

384-well assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase reaction buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the DNA-PK enzyme and the DNA-PK substrate peptide in kinase reaction buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of a TR-FRET detection solution containing EDTA and the terbium-labeled antibody.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.

-

Calculate the TR-FRET ratio (520 nm / 495 nm) and plot the results against the concentration of this compound to determine the IC50 value.

Cellular γH2AX Assay

This protocol is a representative example based on established methods for quantifying DNA damage.

Objective: To determine the cellular potency of this compound in inhibiting the repair of DNA damage.

Materials:

-

HT-144 cells

-

Cell culture medium and supplements

-

This compound in DMSO

-

DNA-damaging agent (e.g., ionizing radiation or a radiomimetic chemical)

-

Fixation and permeabilization buffers

-

Primary antibody against phosphorylated H2AX (γH2AX)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system or flow cytometer

Procedure:

-

Seed HT-144 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified pre-incubation time.

-

Induce DNA damage in the cells using a controlled dose of ionizing radiation or a chemical agent.

-

Incubate the cells for a defined period to allow for DNA repair.

-

Fix and permeabilize the cells.

-

Incubate the cells with the primary anti-γH2AX antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a high-content imaging system or analyze by flow cytometry.

-

Quantify the intensity of the γH2AX signal per nucleus and plot the results against the concentration of this compound to determine the IC50 value.

LNCaP Human Prostate Cancer Xenograft Model

This protocol is a representative example based on established methods for in vivo efficacy studies.

Objective: To evaluate the in vivo antitumor efficacy of this compound alone and in combination with PSMA-TTC BAY 2315497.

Materials:

-

Male immunodeficient mice (e.g., SCID or nude mice)

-

LNCaP human prostate cancer cells

-

Matrigel

-

This compound formulation for oral gavage

-

PSMA-TTC BAY 2315497

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant LNCaP cells mixed with Matrigel into the flanks of the mice.

-

Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm3).

-

Randomize the tumor-bearing mice into treatment groups:

-

Vehicle control

-

This compound alone (e.g., 150 mg/kg, daily oral gavage)

-

PSMA-TTC BAY 2315497 alone

-

This compound in combination with PSMA-TTC BAY 2315497

-

-

Administer the treatments as scheduled.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Analyze the tumor growth inhibition for each treatment group and assess the synergy of the combination therapy.

Clinical Development

The combination of a DNA-PK inhibitor with a targeted alpha therapy is being explored in the clinical setting. The clinical trial NCT03724747 is a Phase 1 study evaluating the safety, tolerability, pharmacokinetics, and antitumor activity of a thorium-227 labeled antibody-chelator conjugate (BAY 2315497) alone and in combination with other agents in patients with metastatic castration-resistant prostate cancer. While the full results of this trial have not yet been published, it represents a crucial step in validating the therapeutic concept of combining DNA-PK inhibition with targeted alpha therapy.

Conclusion

This compound is a potent and selective DNA-PK inhibitor with a promising preclinical profile. Its ability to synergistically enhance the antitumor activity of targeted alpha therapies provides a strong rationale for its continued development. The data presented in this technical guide highlight the comprehensive preclinical characterization of this compound and support its investigation in clinical trials for the treatment of cancer. Further research will be instrumental in defining the full therapeutic potential of this novel agent.

References

- 1. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. LNCaP Xenograft Model | Xenograft Services [xenograft.net]

- 6. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]

BAY-8400: A Technical Overview of a Novel DNA-PK Inhibitor and its Impact on Non-Homologous End Joining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BAY-8400, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The document details the mechanism of action of this compound, focusing on its role in the non-homologous end joining (NHEJ) DNA repair pathway. Quantitative data from key preclinical studies are presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's therapeutic potential.

Introduction to Non-Homologous End Joining and the Role of DNA-PK

Eukaryotic cells have evolved two primary mechanisms to repair DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. These pathways are homologous recombination (HR) and non-homologous end joining (NHEJ).[1][2] HR is a precise repair mechanism that uses a sister chromatid as a template and is therefore restricted to the S and G2 phases of the cell cycle.[1][2] In contrast, NHEJ is a faster but more error-prone pathway that is active throughout the cell cycle.[1][2]

The NHEJ pathway is initiated by the binding of the Ku70/Ku80 heterodimer to the broken DNA ends. This complex then recruits the catalytic subunit of DNA-PK (DNA-PKcs), forming the active DNA-PK holoenzyme.[1] DNA-PK then phosphorylates a number of downstream targets, including itself, to facilitate the recruitment of other repair factors such as XRCC4, XLF, and DNA Ligase IV, which ultimately ligate the broken ends.[1] Given its central role in NHEJ, DNA-PK has emerged as a promising therapeutic target in oncology, as its inhibition can potentiate the effects of DNA-damaging agents like radiotherapy and certain chemotherapies.[1]

This compound: A Potent and Selective DNA-PK Inhibitor

This compound is an orally active small molecule that has been identified as a potent and selective inhibitor of DNA-PK.[3][4][5] It originated from a screening effort for ATR inhibitors and was optimized for potency and selectivity for DNA-PK.[1][2]

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of DNA-PK in biochemical assays and shows on-target activity in cellular models. The key quantitative data are summarized in the tables below.

| Parameter | Value | Assay Type | Reference |

| DNA-PK IC50 | 81 nM | Biochemical DNA-PK Activity Assay (TR-FRET) | [6][7] |

| Cellular Mechanistic IC50 (γH2AX) | 69 nM (unbound) | HT-144 cells | [2] |

Table 1: Potency of this compound

| Kinase | IC50 (nM) | Fold Selectivity vs. DNA-PK | Reference |

| DNA-PK | 81 | 1 | [7] |

| PI3Kβ | 117 | ~1.4 | [7] |

| ATR (binding) | 394 | ~4.9 | [7] |

| mTOR | 1910 | ~23.6 | [7] |

| ATM | 19300 | ~238.3 | [7] |

Table 2: Kinase Selectivity Profile of this compound

In Vitro and In Vivo Efficacy

Preclinical studies have shown that this compound can synergistically enhance the efficacy of DNA-damaging agents. Notably, it has been investigated in combination with targeted alpha therapies.[1][2]

| Study Type | Cell Line | Combination Agent | Effect | Reference |

| In Vitro Antiproliferative Assay | LNCaP (prostate cancer) | PSMA-TTC BAY 2315497 (Targeted Thorium-227 Conjugate) | Synergistic antiproliferative effect | [1][2] |

Table 3: In Vitro Combination Studies with this compound

| Parameter | Vehicle | This compound Monotherapy | PSMA-TTC BAY 2315497 Monotherapy | Combination Therapy | Reference |

| Tumor Growth Inhibition (T/Carea) | - | 0.76 | Not specified | 0.22 | [1] |

| Animal Model | LNCaP xenografts in SCID mice | LNCaP xenografts in SCID mice | LNCaP xenografts in SCID mice | LNCaP xenografts in SCID mice | [1] |

| Dosing | Daily oral gavage | 150 mg/kg daily oral gavage | Single injection of 150 kBq/kg | 150 mg/kg this compound daily + single injection of 150 kBq/kg PSMA-TTC | [1][2] |

Table 4: In Vivo Antitumor Efficacy of this compound in Combination with PSMA-TTC BAY 2315497

Signaling Pathways and Experimental Workflows

The Non-Homologous End Joining (NHEJ) Pathway and Inhibition by this compound

The following diagram illustrates the key steps of the classical NHEJ pathway and the point of intervention by this compound.

Caption: Inhibition of the NHEJ pathway by this compound.

Experimental Workflow: In Vitro Synergy Assessment

The following diagram outlines a typical workflow for assessing the synergistic antiproliferative activity of this compound in combination with a DNA-damaging agent.

Caption: Workflow for in vitro synergy analysis.

Detailed Experimental Protocols

Biochemical DNA-PK Activity Assay (TR-FRET)

This assay quantifies the kinase activity of DNA-PK by measuring the phosphorylation of a substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Principle: A biotinylated peptide substrate is phosphorylated by DNA-PK in the presence of ATP. A europium-labeled anti-phospho-serine/threonine antibody binds to the phosphorylated substrate. Streptavidin-conjugated allophycocyanin (APC) binds to the biotinylated peptide. When the substrate is phosphorylated, the europium donor and APC acceptor are brought into close proximity, allowing for FRET to occur. The TR-FRET signal is proportional to the extent of substrate phosphorylation.

-

Materials: Recombinant human DNA-PK, biotinylated peptide substrate, ATP, europium-labeled anti-phospho-serine/threonine antibody, streptavidin-APC, assay buffer, and 384-well plates.

-

Procedure:

-

Add DNA-PK enzyme to the wells of a 384-well plate.

-

Add this compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (europium-labeled antibody and streptavidin-APC).

-

Incubate at room temperature to allow for antibody and streptavidin binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor emission and determine the IC50 value of this compound.

-

Cellular Mechanistic Assay (γH2AX Formation)

This assay measures the inhibition of DNA-PK-mediated signaling in cells by quantifying the levels of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.

-

Principle: In response to DNA damage, DNA-PK (among other kinases) phosphorylates the histone variant H2AX at serine 139, creating γH2AX. Inhibition of DNA-PK will lead to a reduction in the formation of γH2AX foci following the induction of DNA damage.

-

Materials: Human cancer cell line (e.g., ATM-negative HT-144 to isolate DNA-PK-dependent phosphorylation), cell culture medium, DNA-damaging agent (e.g., ionizing radiation or a radiomimetic chemical), this compound, primary antibody against γH2AX, fluorescently labeled secondary antibody, and a high-content imaging system or flow cytometer.

-

Procedure:

-

Seed cells in microplates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Induce DNA damage in the cells.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Acquire images using a high-content imaging system or analyze by flow cytometry.

-

Quantify the intensity or number of γH2AX foci per nucleus.

-

Determine the cellular mechanistic IC50 value of this compound.

-

In Vivo Antitumor Efficacy Study

This protocol describes a xenograft study in mice to evaluate the antitumor activity of this compound alone and in combination with a DNA-damaging agent.

-

Principle: Human cancer cells are implanted in immunocompromised mice to form tumors. The mice are then treated with this compound, a DNA-damaging agent, or a combination of both. Tumor growth is monitored over time to assess the efficacy of the treatments.

-

Animal Model: Immunocompromised mice (e.g., SCID mice).

-

Cell Line: A human cancer cell line that forms tumors in mice (e.g., LNCaP prostate cancer cells).

-

Procedure:

-

Subcutaneously implant cancer cells into the flanks of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, DNA-damaging agent monotherapy, combination therapy).

-

Administer this compound orally at a specified dose and schedule (e.g., 150 mg/kg, daily).[1][2]

-

Administer the DNA-damaging agent according to its specific protocol (e.g., a single intravenous injection of PSMA-TTC BAY 2315497).[1][2]

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate tumor growth inhibition (T/C ratio) and assess statistical significance between the treatment groups.

-

Conclusion

This compound is a potent and selective inhibitor of DNA-PK that effectively targets the non-homologous end joining pathway. Preclinical data demonstrate its ability to potentiate the effects of DNA-damaging agents, particularly targeted alpha therapies, both in vitro and in vivo. The detailed experimental protocols and workflow diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other DNA-PK inhibitors. The promising preclinical profile of this compound warrants further exploration of its therapeutic utility in oncology.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Non-homologous end joining - Wikipedia [en.wikipedia.org]

BAY-8400: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-8400 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to support further research and development.

Chemical Structure and Identification

This compound is a synthetic organic molecule with a complex heterocyclic structure.

| Identifier | Value |

| Formal Name | 8-[5-(difluoromethyl)-3-pyridinyl]-1-(2,3,6,7-tetrahydro-4-oxepinyl)-[1][2][3]triazolo[4,3-a]quinoxaline |

| Synonyms | BAY8400, compound 25 |

| CAS Number | 2763602-59-9 |

| Molecular Formula | C₂₁H₁₇F₂N₅O |

| SMILES | FC(F)C1=CN=CC(C2=CC3=C(C=C2)N=CC4=NN=C(C5=CCCOCC5)N34)=C1 |

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 393.39 g/mol | [1][2] |

| Solubility | DMSO: 62.5 mg/mL (158.88 mM) with ultrasonic warming to 60°C | [1] |

| Aqueous Solubility (pH 6.5) | 99 mg/L | [2] |

| Permeability (Caco-2, Papp A→B) | 305 nm/s | [1] |

| Efflux Ratio (Caco-2) | 0.7 | [1] |

| Plasma Protein Binding (Mouse, fₙ) | 49% | [1] |

| Oral Bioavailability (Rat) | 22% | [1] |

| Blood Clearance (Rat) | 2.2 L/h/kg | [1] |

| Blood Clearance (Mouse) | 8.1 L/h/kg | [1] |

| Volume of Distribution (Rat) | 1.8 L/kg | [1] |

| Volume of Distribution (Mouse) | 3.7 L/kg | [1] |

| Half-life (Rat, i.v.) | 0.84 h | [1] |

| Half-life (Mouse, i.v.) | 0.68 h | [1] |

| Half-life (Rat, p.o.) | 4 h | [1] |

Pharmacological Properties

This compound is a highly potent inhibitor of DNA-PK with selectivity over other related kinases.

| Target | Assay Type | IC₅₀ (nM) | Source |

| DNA-PK | Biochemical | 81 | [1] |

| DNA-PK (γH2AX) | Cellular (HT-144) | 69 | [1] |

| PI3Kβ | Biochemical | 117 | [3] |

| ATR | Biochemical (binding) | 394 | [3] |

| mTOR | Biochemical | 1910 | [3] |

| ATM | Biochemical | 19300 | [3] |

Mechanism of Action: Inhibition of the NHEJ Pathway

This compound exerts its biological effect by inhibiting the catalytic activity of DNA-PK, a key component of the Non-Homologous End Joining (NHEJ) pathway. NHEJ is a major pathway for the repair of DNA double-strand breaks (DSBs), a lethal form of DNA damage. By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of genomic instability and ultimately cell death, particularly in cancer cells that are often more reliant on this repair pathway.

Figure 1: Simplified signaling pathway of the Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound on DNA-PKcs.

Experimental Protocols

Biochemical DNA-PK Activity Assay (TR-FRET)

This assay quantifies the kinase activity of DNA-PK by measuring the phosphorylation of a biotinylated peptide substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

Materials:

-

Biotinylated peptide substrate (biotin-PEG2-TWSLPLSQDSASE-amide)

-

Streptavidin-XL665

-

Anti-Rad17 phospho-serine 645 specific antibody

-

Europium-labeled anti-rabbit IgG

-

Assay buffer and reagents

Procedure:

-

Prepare a reaction mixture containing the DNA-PK enzyme, the biotinylated peptide substrate, and ATP in the assay buffer.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction and incubate for a defined period at a controlled temperature.

-

Stop the reaction and add the detection reagents: streptavidin-XL665, the primary antibody, and the europium-labeled secondary antibody.

-

Incubate to allow for the formation of the FRET complex.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2: Workflow for the biochemical DNA-PK TR-FRET assay.

Cellular γH2AX Assay for DNA Damage

This assay measures the inhibition of γH2AX phosphorylation in cells, a marker for DNA double-strand breaks, to assess the cellular activity of DNA-PK inhibitors. The assay was performed in ATM-negative HT-144 cells.[1]

Materials:

-

HT-144 cells

-

Cell culture medium and supplements

-

This compound

-

DNA damaging agent (e.g., ionizing radiation or etoposide)

-

Fixation and permeabilization buffers

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Microscope or high-content imaging system

Procedure:

-

Seed HT-144 cells in appropriate culture vessels (e.g., 96-well plates).

-

Treat cells with a dilution series of this compound for a specified pre-incubation time.

-

Induce DNA double-strand breaks using a DNA damaging agent.

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells to allow antibody entry.

-

Incubate with the primary antibody against γH2AX.

-

Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.

-

Acquire images using a microscope or high-content imaging system.

-

Quantify the intensity of γH2AX foci within the nuclei.

-

Determine the IC₅₀ value by plotting the inhibition of γH2AX formation against the inhibitor concentration.

In Vivo LNCaP Xenograft Model

This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse xenograft model using the human prostate cancer cell line LNCaP.[1]

Animals:

-

Immunocompromised mice (e.g., SCID mice)

Procedure:

-

Subcutaneously implant LNCaP cells into the flank of the mice.

-

Allow tumors to reach a predetermined size.

-

Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).

-

Administer this compound orally (p.o.) at a dose of 150 mg/kg daily.[1]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

Figure 3: Workflow for the in vivo LNCaP xenograft study.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of DNA-PK with demonstrated in vitro and in vivo activity. Its mechanism of action through the inhibition of the NHEJ DNA repair pathway makes it a promising candidate for combination therapies with DNA-damaging agents in oncology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

Unlocking Synergistic Efficacy: A Technical Guide to BAY-8400 in Combination with Radiotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the synergistic effect of BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, with radiotherapy, particularly targeted alpha therapy. The information presented is collated from key preclinical studies to support further research and development in this promising area of oncology.

Core Mechanism: Targeting DNA Damage Repair

Radiotherapy, a cornerstone of cancer treatment, induces various forms of DNA damage in tumor cells, with DNA double-strand breaks (DSBs) being the most lethal.[1] Tumor cells, however, have evolved robust DNA damage response (DDR) pathways to repair this damage, leading to radioresistance. One of the primary mechanisms for repairing DSBs is the non-homologous end joining (NHEJ) pathway, which is critically dependent on the catalytic activity of DNA-PK.[1][2]

This compound is a novel and highly selective small molecule inhibitor of DNA-PK.[2] By inhibiting DNA-PK, this compound effectively blocks the NHEJ pathway. When used in combination with radiotherapy, this compound prevents the repair of radiation-induced DSBs, leading to an accumulation of lethal DNA damage, cell cycle arrest, and ultimately, enhanced tumor cell death.[3] This synergistic interaction forms the basis of its potent anti-cancer activity.

Quantitative Data Summary

The synergistic efficacy of this compound with radiotherapy has been demonstrated in preclinical models of prostate cancer. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

In Vitro Efficacy: LNCaP Human Prostate Cancer Cells

| Parameter | This compound | PSMA-TTC BAY 2315497 | Combination | Synergy Assessment |

| IC50 (Proliferation) | 81 nM (Biochemical) | Not explicitly stated | Not applicable | A combination index (CI) of 0.6 indicates a synergistic antiproliferative effect.[4] |

In Vivo Efficacy: LNCaP Xenograft Model in SCID Mice

| Treatment Group | Dose and Schedule | Antitumor Efficacy (T/Carea) |

| Vehicle Control | Daily oral gavage | 1.00 |

| This compound Monotherapy | 150 mg/kg, daily oral gavage | 0.76[4][5] |

| PSMA-TTC BAY 2315497 Monotherapy | 150 kBq/kg, single injection | 0.38[4][5] |

| Combination Therapy | 150 mg/kg this compound (daily) + 150 kBq/kg PSMA-TTC (single injection) | 0.22[4][5] |

Signaling and Experimental Workflow Visualizations

To elucidate the mechanisms and processes described, the following diagrams were generated using the DOT language.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the preclinical evaluation of this compound in combination with radiotherapy.

In Vitro Antiproliferation Assay

-

Cell Line: LNCaP human prostate cancer cells.

-

Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Protocol:

-

Seed LNCaP cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the targeted alpha therapeutic, PSMA-TTC BAY 2315497, in complete culture medium.

-

For combination studies, a fixed-ratio dilution series of both compounds is prepared.

-

Remove the culture medium from the cells and add the drug-containing medium.

-

Incubate the plates for 96 hours at 37°C.[5]

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Measure the absorbance or luminescence according to the manufacturer's instructions.

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound and the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

-

In Vivo LNCaP Xenograft Study

-

Animal Model: Male severe combined immunodeficient (SCID) mice.

-

Tumor Implantation:

-

Harvest LNCaP cells during their exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel®.

-

Subcutaneously inject 1-5 x 10^6 LNCaP cells into the flank of each mouse.

-

-

Study Protocol:

-

Monitor tumor growth regularly using caliper measurements.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically n=9 per group).[2]

-

Treatment Groups:

-

Measure tumor volume and body weight 2-3 times per week.

-

Calculate the tumor growth inhibition (TGI) and the ratio of the area under the curve of tumor volume over time for treated versus control groups (T/Carea).

-

Western Blot for Pharmacodynamic Markers (e.g., γH2AX)

-

Sample Preparation:

-

Treat LNCaP cells in culture with this compound and/or radiotherapy.

-

At specified time points post-treatment (e.g., 1, 4, 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

For in vivo samples, excise tumors at the end of the study, snap-freeze in liquid nitrogen, and homogenize in lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blot Protocol:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the γH2AX signal to a loading control such as β-actin or total H2AX.

-

Conclusion

The preclinical data strongly support the synergistic interaction between the DNA-PK inhibitor this compound and radiotherapy. By targeting a key DNA repair pathway, this compound has the potential to significantly enhance the efficacy of radiation-based cancer therapies. The experimental protocols and data presented in this guide offer a framework for further investigation into this promising combination therapy. Future research should continue to explore optimal dosing and scheduling, as well as the potential for combination with other DNA damage response inhibitors and immunotherapies.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. DNA repair defects in cancer and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA-PK inhibition and radiation promote anti-tumoral immunity through RNA Polymerase III in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of BAY-8400: A Potent and Selective DNA-PK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for BAY-8400, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on published preclinical studies.

Core Compound Properties and Mechanism of Action

This compound is an orally active small molecule that has been identified as a highly selective inhibitor of DNA-PK.[1][2][3][4] DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[5] By inhibiting DNA-PK, this compound prevents the repair of DNA damage, leading to the accumulation of DSBs and subsequent cell death, particularly in cancer cells where DNA damage is a common feature.[1][6] Preclinical studies have demonstrated that this mechanism of action results in a synergistic enhancement of the efficacy of DNA-damaging agents, such as targeted alpha therapies.[1][2][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (nM) | Reference |

| DNA-PK | Biochemical | 81 | [1][3][4] |

| DNA-PK | Cellular (γH2AX in HT-144 cells) | 69 | [1] |

| PI3Kβ | Biochemical | 117 | [8] |

| ATR | Biochemical (binding) | 394 | [8] |

| mTOR | Biochemical | 1910 | [8] |

| ATM | Biochemical | 19300 | [8] |

Table 2: In Vitro and In Vivo Pharmacokinetics

| Parameter | Species | Value | Reference |

| Oral Bioavailability (F) | Rat | 22% | [1] |

| Blood Clearance (CL) | Rat (i.v.) | 2.2 L/h/kg | [1] |

| Blood Clearance (CL) | Mouse (i.v.) | 8.1 L/h/kg | [1] |

| Volume of Distribution (Vd) | Rat (i.v.) | 1.8 L/kg | [1] |

| Volume of Distribution (Vd) | Mouse (i.v.) | 3.7 L/kg | [1] |

| Half-life (t1/2) | Rat (i.v.) | 0.84 h | [1] |

| Half-life (t1/2) | Mouse (i.v.) | 0.68 h | [1] |

| Half-life (t1/2) | Rat (oral) | 4 h | [1] |

| Fraction unbound (fu) in plasma | Mouse | 49% | [1] |

Table 3: In Vivo Efficacy in LNCaP Xenograft Model

| Treatment Group | Dosing | T/Carea Ratio | Reference |

| This compound monotherapy | 150 mg/kg, daily, oral | 0.76 | [1] |

| PSMA-TTC BAY 2315497 | 150 kBq/kg, single injection | 0.38 | [1] |

| This compound + PSMA-TTC BAY 2315497 | 150 mg/kg daily oral + single injection | 0.22 | [1] |

Experimental Protocols

DNA-PK Biochemical Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound against DNA-PK.

-

Reagents and Materials:

-

Recombinant human DNA-PK enzyme.

-

DNA-PK substrate peptide (e.g., a p53-derived peptide).

-

ATP.

-

Assay Buffer: 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA.

-

DNA-PK Activator (e.g., calf thymus DNA).

-

Terbium (Tb)-labeled anti-phospho-substrate antibody.

-

Fluorescent acceptor (e.g., GFP-tagged protein or fluorescently labeled peptide).

-

This compound serially diluted in DMSO.

-

384-well assay plates.

-

-

Procedure: a. A solution of the DNA-PK substrate and ATP is prepared in the kinase reaction buffer. b. The DNA-PK enzyme is added to the assay plate. c. This compound at various concentrations is added to the wells. d. The kinase reaction is initiated by adding the substrate and ATP mixture to the wells. e. The plate is incubated at room temperature for a defined period (e.g., 60 minutes). f. The reaction is stopped by the addition of an EDTA solution. g. The Tb-labeled antibody and the fluorescent acceptor are added to the wells. h. The plate is incubated for a further 60 minutes at room temperature to allow for antibody binding. i. The TR-FRET signal is read on a compatible plate reader.

-

Data Analysis:

-

The TR-FRET ratio is plotted against the concentration of this compound.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular γH2AX Assay

This assay measures the inhibition of DNA damage repair in cells by quantifying the levels of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.

-

Cell Culture and Treatment:

-

Human tumor cell lines (e.g., HT-144 melanoma) are cultured in appropriate media.

-

Cells are seeded in 96-well plates.

-

Cells are treated with a DNA-damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor) in the presence of varying concentrations of this compound.

-

Cells are incubated for a specific period to allow for DNA damage and repair.

-

-

Immunostaining: a. Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100). b. Cells are incubated with a primary antibody specific for γH2AX. c. After washing, cells are incubated with a fluorescently labeled secondary antibody. d. Nuclei are counterstained with a DNA dye (e.g., DAPI or DRAQ5).

-

Imaging and Analysis:

-

Images of the stained cells are acquired using a high-content imaging system or a flow cytometer.

-

The intensity of the γH2AX fluorescence within the nucleus is quantified using image analysis software.

-

The IC50 value is determined by plotting the γH2AX signal against the concentration of this compound.

-

LNCaP Xenograft Mouse Model

This in vivo model is used to assess the anti-tumor efficacy of this compound, alone and in combination with other therapies, in a human prostate cancer model.

-

Cell Preparation and Implantation:

-

LNCaP human prostate cancer cells are cultured and harvested during the exponential growth phase.

-

A suspension of LNCaP cells (e.g., 1 x 10^6 cells) is mixed with Matrigel.

-

The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nu/nu or SCID mice).

-

-

Tumor Growth and Treatment:

-

Tumor growth is monitored regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment groups.

-

This compound is administered orally at a specified dose and schedule (e.g., 150 mg/kg daily).

-

For combination studies, the other therapeutic agent (e.g., PSMA-TTC BAY 2315497) is administered according to its protocol.

-

-

Efficacy Evaluation:

-

Tumor volumes and body weights are measured throughout the study.

-

The anti-tumor efficacy is typically expressed as the T/C (treatment/control) ratio of the tumor areas.

-

At the end of the study, tumors may be excised for further analysis.

-

In Vivo Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.

-

Animal Models:

-

Male Wistar rats and mice are commonly used.

-

-

Drug Administration and Sampling:

-

For intravenous (i.v.) administration, this compound is formulated in a suitable vehicle and injected at a specific dose (e.g., 0.3 mg/kg in rats).

-

For oral (p.o.) administration, this compound is given by gavage.

-

Blood samples are collected at various time points after administration.

-

Plasma is separated from the blood samples.

-

-

Bioanalysis and Data Analysis:

-

The concentration of this compound in the plasma samples is determined using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated from the plasma concentration-time data.

-

Visualizations

Signaling Pathway

Caption: this compound inhibits DNA-PKcs in the NHEJ pathway.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for assessing in vivo efficacy of this compound.

References

- 1. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LNCaP Xenograft Model | Xenograft Services [xenograft.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Impact of BAY-8400 on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8400 is a potent and highly selective, orally bioavailable small molecule inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound compromises the cancer cells' ability to repair DNA damage, leading to increased cell death, particularly when combined with DNA-damaging agents. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its effects on various cancer cell lines, its mechanism of action, and detailed experimental protocols.

Mechanism of Action: Inhibition of the NHEJ Pathway